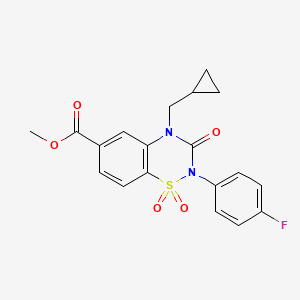

methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-6-carboxylate

Descripción

Methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-6-carboxylate is a benzothiadiazine derivative characterized by a trioxo-substituted heterocyclic core, a cyclopropylmethyl group at position 4, a 4-fluorophenyl substituent at position 2, and a methyl carboxylate ester at position 4. The cyclopropylmethyl moiety introduces steric bulk, while the 4-fluorophenyl group contributes electron-withdrawing effects and metabolic stability. This compound’s synthesis likely follows strategies analogous to those described for structurally related benzothiazine derivatives, involving sulfonylation of substituted anthranilic acid precursors followed by cyclization .

Propiedades

IUPAC Name |

methyl 4-(cyclopropylmethyl)-2-(4-fluorophenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O5S/c1-27-18(23)13-4-9-17-16(10-13)21(11-12-2-3-12)19(24)22(28(17,25)26)15-7-5-14(20)6-8-15/h4-10,12H,2-3,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGCQSUPGOUAFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)S(=O)(=O)N(C(=O)N2CC3CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Benzothiadiazine vs. Benzothiazine Derivatives

The target compound shares structural homology with methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate derivatives (e.g., compounds 4a–p in ). Key differences include:

Substituent Effects

- 4-Fluorophenyl vs.

- Cyclopropylmethyl vs.

Structural and Conformational Analysis

The trioxo benzothiadiazine core may adopt distinct puckering conformations compared to dioxo benzothiazines. Ring puckering coordinates () suggest that substituents like cyclopropylmethyl could enforce non-planar geometries, altering crystal packing or solubility.

Comparative Data Table

Research Findings and Implications

Synthetic Efficiency : Pre-substitution strategies (as in ) are critical for achieving high yields and purity in benzothiadiazine derivatives, avoiding challenges associated with post-cyclization modifications.

Electronic and Steric Effects : The 4-fluorophenyl group enhances electronic withdrawal and metabolic stability compared to chlorophenyl analogs, while the cyclopropylmethyl group balances steric bulk and conformational flexibility.

Structural Characterization : Tools like SHELX () are essential for resolving complex heterocyclic geometries, though specific data on the target compound’s crystal structure remain unaddressed in the provided evidence.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.